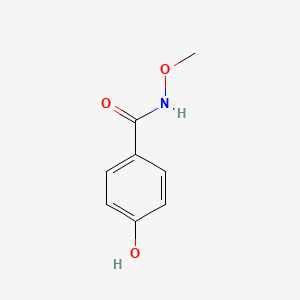![molecular formula C19H30N2O2 B2810330 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine CAS No. 701970-66-3](/img/structure/B2810330.png)
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an adamantane moiety, which is known for its rigid and bulky structure, contributing to the compound’s unique chemical and physical properties. The piperazine ring is a common structural motif in medicinal chemistry, often associated with a variety of biological activities.
Méthodes De Préparation
The synthesis of 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Acylation reactions: The piperazine ring is then acylated with 3,5-dimethyladamantane-1-carbonyl chloride to introduce the adamantane moiety.
Industrial production: Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine involves its interaction with specific molecular targets. The adamantane moiety contributes to the compound’s ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds and ionic interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine can be compared with other piperazine derivatives:
Piperazine-containing dihydrofuran compounds: These compounds also contain a piperazine ring but differ in their additional functional groups and biological activities.
PROTACs with piperazine linkers: PROTACs (proteolysis targeting chimeras) use piperazine linkers to improve solubility and rigidity, similar to the adamantane moiety in this compound.
Propriétés
IUPAC Name |
1-[4-(3,5-dimethyladamantane-1-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(22)20-4-6-21(7-5-20)16(23)19-10-15-8-17(2,12-19)11-18(3,9-15)13-19/h15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDFVIPKURLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)(CC(C4)(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2810249.png)


![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2810256.png)
![5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2810257.png)


![2-(6-Cyclobutylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2810263.png)
![benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2810264.png)
![[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2810265.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2810266.png)
![2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2810267.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2810268.png)
![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2810270.png)
